molecular formula C14H16N2O2 B8508446 1-(Tert-butylamino)isoquinoline-7-carboxylic acid

1-(Tert-butylamino)isoquinoline-7-carboxylic acid

Cat. No.: B8508446
M. Wt: 244.29 g/mol
InChI Key: NOXOVDSZFKJWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butylamino)isoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(tert-butylamino)isoquinoline-7-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)16-12-11-8-10(13(17)18)5-4-9(11)6-7-15-12/h4-8H,1-3H3,(H,15,16)(H,17,18)

InChI Key

NOXOVDSZFKJWSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-chloroisoquinoline-7-carboxylic acid (100 mg, 0.482 mmol), RuPhos (6.5 mg, 0.014 mmol), BrettPhos (11.2 mg, 0.014 mmol) and sodium tert-butoxide (70.2 mg, 0.723 mmol) in dioxane (0.5 mL) was added t-butylamine (0.254 mL, 2.41 mmol). The vessel was sealed and mixture was heated to 110° C. and stirred overnight. The reaction was cooled down to room temperature and lithium bistrimethylsilylamide (0.136 mL, 0.723 mmol) was added. The reaction mixture was heated to 110° C. and left stirring overnight. The reaction mixture was cooled down to room temperature and filtered through celite and rinsed with methanol. The filtrate was concentrated under reduced pressure and 1N aqueous sodium hydroxide (1 mL) was added. Partitioned between ethyl acetate and a mixture of water and 1N aqueous sodium hydroxide. The layers were separated and the aqueous layer was acidified to pH 4. The aqueous layer was extracted into ethyl acetate. The extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure to obtain 1-(tert-butylamino)isoquinoline-7-carboxylic acid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
reactant
Reaction Step One
Quantity
70.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.254 mL
Type
reactant
Reaction Step Two
Quantity
0.136 mL
Type
reactant
Reaction Step Three

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